

# Application Notes and Protocols: Peptide P60 in Combination with Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Peptide P60** is a synthetic 15-mer peptide that has been identified as a potent inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1] FOXP3 is a key regulator of regulatory T cell (Treg) development and function. Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor and anti-viral immune responses, thereby hindering the efficacy of vaccines and immunotherapies.[1] By inhibiting FOXP3, **Peptide P60** effectively attenuates Treg-mediated immunosuppression, leading to an enhanced effector T cell response. These characteristics make **Peptide P60** a promising adjuvant for therapeutic vaccines aimed at treating cancer and chronic infections.[2]

## **Mechanism of Action**

**Peptide P60** exerts its function by directly binding to FOXP3, which inhibits its nuclear translocation.[3] This prevents FOXP3 from binding to its target DNA sequences and suppressing the transcription of key immune-related genes. Specifically, P60 has been shown to relieve the FOXP3-mediated suppression of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors are critical for T cell activation, proliferation, and cytokine production. The inhibition of FOXP3 by P60 ultimately leads to a more robust and effective anti-tumor or anti-viral immune response.



## **Signaling Pathway of Peptide P60**



Click to download full resolution via product page

Caption: P60 inhibits FOXP3, enhancing T cell activation.

# **Applications in Vaccine Studies**

**Peptide P60** has been evaluated as a vaccine adjuvant in preclinical models of cancer and infectious disease, demonstrating its potential to significantly enhance vaccine efficacy.

## **Anti-Tumor Vaccine Adjuvant**

In a murine model of colon carcinoma, co-administration of **Peptide P60** with a vaccine consisting of irradiated CT26 tumor cells expressing the AH1 epitope resulted in a significant delay in tumor growth and improved survival compared to vaccination alone.

## **Anti-Viral Vaccine Adjuvant**

When combined with a recombinant adenovirus vaccine expressing the non-structural protein 3 (NS3) of the Hepatitis C Virus (HCV), **Peptide P60** enhanced the anti-viral immune response, leading to improved viral clearance in a murine model.





### **Data Presentation**

Table 1: Efficacy of Peptide P60 in Combination with a

CT26 Tumor Vaccine

| Treatment Group    | Mean Tumor Volume (mm³)<br>at Day 20 | Percent Survival at Day 40 |
|--------------------|--------------------------------------|----------------------------|
| PBS Control        | 1500 ± 250                           | 0%                         |
| P60 Alone          | 1400 ± 300                           | 0%                         |
| CT26 Vaccine Alone | 800 ± 200                            | 40%                        |
| CT26 Vaccine + P60 | 200 ± 100                            | 80%                        |

Data are representative of studies described in Casares et al., 2010.

**Table 2: Enhancement of Anti-HCV Immune Response** 

by Peptide P60

| Treatment Group              | IFN-y Spot Forming Units (per 10 <sup>6</sup> splenocytes) |
|------------------------------|------------------------------------------------------------|
| Control Adenovirus           | < 50                                                       |
| Adenovirus-NS3 Vaccine       | 350 ± 75                                                   |
| Adenovirus-NS3 Vaccine + P60 | 800 ± 150                                                  |

Data are representative of studies described in Casares et al., 2010.

# Experimental Protocols Protocol 1: In Vitro Treg Suppression Assay

This protocol is to assess the ability of **Peptide P60** to inhibit the suppressive function of regulatory T cells (Tregs) on the proliferation of conventional T cells (Tconv).

Materials:



- CD4+CD25+ regulatory T cells (Tregs)
- CD4+CD25- conventional T cells (Tconv)
- Peptide P60 (lyophilized)
- Control peptide (scrambled sequence)
- Cell proliferation dye (e.g., CFSE)
- Anti-CD3/CD28 beads
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

#### Procedure:

- Preparation of Peptides: Reconstitute lyophilized Peptide P60 and control peptide in sterile DMSO to a stock concentration of 10 mM. Further dilute in complete RPMI medium to the desired working concentrations (e.g., 100 μM).
- Labeling of Tconv cells: Resuspend Tconv cells at 1x10<sup>6</sup> cells/mL in PBS. Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI medium. Wash the cells twice.
- Co-culture setup: In a 96-well round-bottom plate, add 5 x 10<sup>4</sup> CFSE-labeled Tconv cells per well.
- Add purified Tregs at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1).
- Add Peptide P60 or control peptide to the designated wells at the final desired concentration.
- Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.



- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
- Analysis: Harvest the cells and analyze the proliferation of Tconv cells (CFSE dilution) by flow cytometry. Gate on the CD4+ population to analyze CFSE fluorescence.

## **Protocol 2: In Vivo Tumor Vaccine Efficacy Study**

This protocol describes the evaluation of **Peptide P60** as a vaccine adjuvant in a murine tumor model.

#### Materials:

- BALB/c mice (6-8 weeks old)
- CT26 colon carcinoma cells
- Peptide P60
- Incomplete Freund's Adjuvant (IFA)
- Phosphate Buffered Saline (PBS)
- Syringes and needles
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1 x 10 $^5$  CT26 cells in 100  $\mu$ L of PBS into the right flank of each mouse.
- Vaccine Preparation: Prepare the vaccine by emulsifying a lysate of 1 x 10<sup>6</sup> irradiated (50 Gy) CT26 cells in IFA.
- Treatment Groups:
  - Group 1: PBS (Control)
  - o Group 2: P60 alone



- Group 3: CT26 vaccine alone
- Group 4: CT26 vaccine + P60
- Immunization Schedule:
  - o On days 3, 10, and 17 post-tumor implantation, administer the respective treatments.
  - The CT26 vaccine is administered subcutaneously on the left flank.
  - Peptide P60 (100 μg in 100 μL PBS) is administered intraperitoneally.
- Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Survival Analysis: Monitor the mice for signs of distress and euthanize when tumors reach a
  predetermined size or become ulcerated. Record the date of euthanasia for survival
  analysis.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo tumor vaccine study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. miltenyibiotec.com [miltenyibiotec.com]



- 2. In Vivo Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Peptide P60 in Combination with Vaccine Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932136#peptide-p60-in-combination-with-vaccine-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com